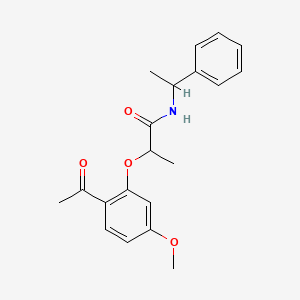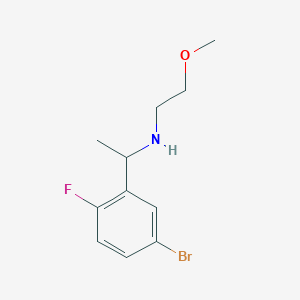
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, also known as AMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes.
作用機序
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in several cell types, including immune cells, epithelial cells, and neurons. The P2X7 receptor is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. By blocking the P2X7 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. In vivo studies have shown that this compound can reduce inflammation and pain in several disease models, including multiple sclerosis and arthritis. Additionally, this compound has been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor without affecting other receptors or ion channels. Additionally, this compound has been extensively studied and has a well-established synthesis method. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, this compound may have off-target effects on other receptors or ion channels, which may complicate data interpretation.
将来の方向性
There are several future directions for research on 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide. One potential direction is to further investigate its potential therapeutic benefits in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for using this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects on other receptors or ion channels.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes. This compound has potential therapeutic benefits in several disease models, including multiple sclerosis, Alzheimer's disease, and cancer. Further research is needed to fully understand the potential of this compound and its limitations for lab experiments.
合成法
The synthesis of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 2-methoxy-5-acetyloxybenzoic acid with thionyl chloride, which results in the formation of 2-methoxy-5-chlorobenzoyl chloride. The next step involves the reaction of 2-methoxy-5-chlorobenzoyl chloride with N-(1-phenylethyl)propan-2-amine, which results in the formation of this compound, or this compound.
科学的研究の応用
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. This compound has been shown to have potential therapeutic benefits in several disease models, including multiple sclerosis, Alzheimer's disease, and cancer.
特性
IUPAC Name |
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(16-8-6-5-7-9-16)21-20(23)15(3)25-19-12-17(24-4)10-11-18(19)14(2)22/h5-13,15H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYDPECLOUTWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=C(C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)

![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)
![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)
![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)